molecular formula C4H8N4O2 B030178 1,4-Dinitrosopiperazine CAS No. 140-79-4

1,4-Dinitrosopiperazine

Cat. No. B030178
CAS RN: 140-79-4
M. Wt: 144.13 g/mol
InChI Key: WNSYEWGYAFFSSQ-UHFFFAOYSA-N
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Description

1,4-Dinitrosopiperazine (DNP) is a chemical compound that is commonly used in research and clinical settings due to its ability to induce DNA damage and inhibit cell proliferation . This compound is a yellow crystalline solid that is soluble in water and organic solvents .


Synthesis Analysis

The contamination of DNP in Rifampicin originates in the manufacturing process of the drug . The results of the forced degradation experiments show that the formation of DNP is possible by two mechanisms: through degradation of rifampicin and the oxidation of 1-amino-4-methyl-piperazine .


Molecular Structure Analysis

The molecular formula of 1,4-Dinitrosopiperazine is C4H8N4O2 . Its molecular weight is 144.1319 . The 3D structure of 1,4-Dinitrosopiperazine can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dinitrosopiperazine include a molecular weight of 144.1319 and a density of 1.9±0.1 g/cm3 . Its boiling point is 532.2±50.0 °C at 760 mmHg .

Scientific Research Applications

Computational Chemistry

1,4-Dinitrosopiperazine-2-carboxylic acid: has been studied extensively through computational simulations to understand its molecular properties . These studies provide insights into the compound’s structural characteristics, vibrational assignments, chemical shifts, and electronic properties. This knowledge is crucial for predicting reactivity and designing new compounds with desired properties.

Donor-Acceptor Interactions

The compound’s ability to engage in donor-acceptor interactions makes it valuable for studying charge transfer processes . These interactions are fundamental to many biological processes and materials science applications, such as in the development of organic semiconductors.

Thermodynamic Properties

1,4-Dinitrosopiperazine: has been the subject of research for its thermodynamic properties, including phase boundary pressures and enthalpy of vaporization . Understanding these properties is essential for its application in process engineering and the design of chemical processes.

Molecular Electrostatic Potential (MESP)

The MESP of 1,4-Dinitrosopiperazine provides information about the electron density distribution within the molecule . This is particularly useful in the pharmaceutical industry for drug design, as it helps in identifying potential binding sites for drug molecules.

Insights into Synthesis and Properties of Deep Eutectic Solvents

Research has delved into the synthesis and properties of deep eutectic solvents based on carboxylic acids, which include derivatives of 1,4-Dinitrosopiperazine . These solvents have applications in green chemistry due to their low toxicity and biodegradability.

Flame-Retardant Applications

The compound’s derivatives have been used to synthesize biobased flame-retardant curing agents for wood surface coatings . This application is significant for the construction industry, offering an environmentally friendly alternative to traditional flame retardants.

Material Science

In material science, the compound’s properties can be harnessed to create novel materials with specific characteristics, such as enhanced durability or conductivity. The computational studies of its molecular properties aid in this application .

Environmental Science

The environmental impact of chemicals is a growing concern, and 1,4-Dinitrosopiperazine is being studied for its potential environmental applications, such as in the degradation of pollutants or in the development of sustainable materials .

Safety And Hazards

1,4-Dinitrosopiperazine is harmful if ingested or absorbed through the skin and may be harmful if inhaled . It may cause irritation to the gastrointestinal tract, respiratory tract, skin, and eyes . It is a suspected carcinogen and mutagen . It has been shown to induce nasopharyngeal carcinoma .

properties

IUPAC Name

1,4-dinitrosopiperazine
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InChI

InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2
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InChI Key

WNSYEWGYAFFSSQ-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1N=O)N=O
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Molecular Formula

C4H8N4O2
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DSSTOX Substance ID

DTXSID0020527
Record name Dinitrosopiperazine
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Molecular Weight

144.13 g/mol
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Physical Description

Pale yellow solid; [HSDB]
Record name 1,4-Dinitrosopiperazine
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Solubility

SLIGHTLY SOL IN WATER, ACETONE; VERY SOL IN HOT ALCOHOL
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Vapor Pressure

0.00019 [mmHg]
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Product Name

1,4-Dinitrosopiperazine

Color/Form

PALE YELLOW PLATES FROM WATER

CAS RN

140-79-4
Record name N,N′-Dinitrosopiperazine
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Melting Point

158 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of tumors does 1,4-dinitrosopiperazine induce in animal models?

A1: Studies have shown that 1,4-dinitrosopiperazine acts as a carcinogen in animal models. In rats, chronic administration through drinking water primarily induces tumors in the nasal cavity, including adenocarcinomas, adenosquamous cell carcinomas, and undifferentiated carcinomas []. The esophageal tract is another target, with studies showing the development of esophageal tumors in rats after exposure to DNPI [].

Q2: How does the carcinogenicity of 1,4-dinitrosopiperazine compare to other nitrosamines?

A2: Research suggests that 1,4-dinitrosopiperazine demonstrates significant mutagenicity, though generally lower than its N-nitrosamine counterparts. In vitro assays comparing the mutagenicity of various nitrosamines and nitramines revealed that while DNPI exhibited mutagenic properties, it was less potent than N-nitrosodimethylamine (NDMA) and N-nitrosomorpholine [].

Q3: Are there any specific anatomical sites within the nasal cavity where DNPI-induced tumors are more likely to develop?

A3: Yes, research indicates that different histological types of DNPI-induced lesions tend to exhibit site specificity within the nasal cavity. For instance, nodular hyperplasia, considered a precursor to carcinoma, is predominantly found in the ethmoturbinate. In contrast, papillary hyperplasia and papillomas are more frequently observed in the nasoturbinate and maxilloturbinate regions [].

Q4: Has 1,4-dinitrosopiperazine shown any gender-specific effects in carcinogenicity studies?

A4: Yes, studies using mice models revealed a gender difference in susceptibility to DNPI. Male mice exhibited higher sensitivity to the carcinogenic effects of DNPI compared to female mice. Interestingly, female mice exposed to DNPI developed reticular cell neoplasm Type A of the uterus, with a higher incidence observed in the group receiving DNPI alone compared to the group receiving DNPI in combination with a saccharin-coated betel nut diet [].

Q5: How does 1,4-dinitrosopiperazine's chemical structure contribute to its properties?

A5: Computational studies provide valuable insights into the relationship between the structure and properties of DNPI. These studies delve into various aspects of DNPI, including its structural characteristics, vibrational assignments, chemical shifts, and electronic properties. By exploring donor-acceptor interactions, Mulliken atomic charges, and the molecular electrostatic potential surface (MESP), researchers can gain a deeper understanding of DNPI's behavior and its potential applications in various chemical contexts [, ].

Q6: Beyond its carcinogenic properties, what other biological effects does 1,4-dinitrosopiperazine exhibit?

A6: 1,4-dinitrosopiperazine has been shown to induce clastogenic activity, a type of genetic damage, in both Ehrlich ascites tumor cells and bone marrow cells of mice []. This finding underscores the potential genotoxic effects of DNPI beyond its established carcinogenicity.

Q7: Can 1,4-dinitrosopiperazine be formed in vivo, and if so, how?

A7: Research suggests that the formation of 1,4-dinitrosopiperazine can occur in vivo, particularly in the context of nitrate exposure. One study investigated the renal excretion of DNPI in dogs as a potential indicator of in vivo nitrosamine formation []. While the specifics of this formation process require further investigation, this finding highlights the potential for endogenous DNPI synthesis under specific conditions.

Q8: How is 1,4-dinitrosopiperazine synthesized in a laboratory setting?

A8: One established method for the synthesis of 1,4-dinitrosopiperazine involves the use of dinitrogen tetraoxide. This reagent facilitates the nitrosolysis of aliphatic tertiary amines, leading to the formation of nitrosamines like DNPI. This reaction typically occurs in carbon tetrachloride at temperatures ranging from 0 to 45 °C [].

Q9: What are the implications of 1,4-dinitrosopiperazine formation in amine-based carbon capture and storage?

A9: Amine-based carbon capture and storage technologies, while promising for mitigating CO2 emissions, face concerns regarding the potential formation of harmful byproducts like N-nitrosamines and N-nitramines. The presence of NOx in flue gas, when reacting with amines used in these technologies, can lead to the formation of DNPI, posing potential risks to air and water quality [].

Q10: What analytical techniques are employed to study 1,4-dinitrosopiperazine?

A10: Various analytical techniques are used to study and characterize 1,4-dinitrosopiperazine, including spectroscopic methods. The structure of DNPI has been elucidated using techniques like X-ray crystallography, providing insights into its molecular geometry [].

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